6-Fluoro-2-(hydroxymethyl)chroman-4-ol

CAS No.:

Cat. No.: VC15987498

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO3 |

|---|---|

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | 6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol |

| Standard InChI | InChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2 |

| Standard InChI Key | NODHOAXWTCTVOU-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC2=C(C1O)C=C(C=C2)F)CO |

Introduction

Chemical Identity and Structural Features

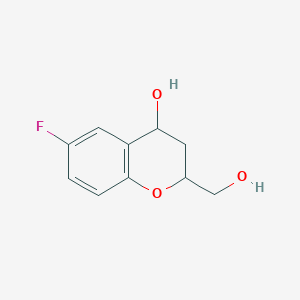

6-Fluoro-2-(hydroxymethyl)chroman-4-ol (IUPAC name: 6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol) is a bicyclic organic compound belonging to the chroman family. Its molecular structure consists of a benzopyran ring system with three key modifications:

-

A fluorine atom at the 6-position of the aromatic ring

-

A hydroxymethyl group (-CH₂OH) at the 2-position of the pyran ring

-

A hydroxyl group (-OH) at the 4-position of the pyran ring

The compound’s molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol. Its canonical SMILES string (C1C(OC2=C(C1O)C=C(C=C2)F)CO) and InChIKey (NODHOAXWTCTVOU-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and connectivity. X-ray crystallography data remain unavailable, but computational modeling predicts a planar aromatic system with the hydroxymethyl group adopting an equatorial conformation to minimize steric strain.

Physicochemical Properties

Key physicochemical parameters include:

Comparative Analysis with Structural Analogs

The table below contrasts 6-fluoro-2-(hydroxymethyl)chroman-4-ol with related fluorinated heterocycles:

This comparison highlights how minor structural changes—such as replacing the coumarin lactone with a chroman alcohol—can dramatically alter target selectivity and pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume